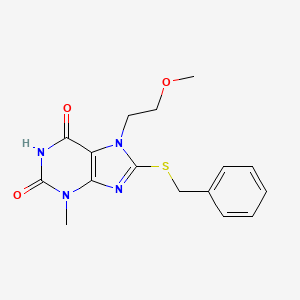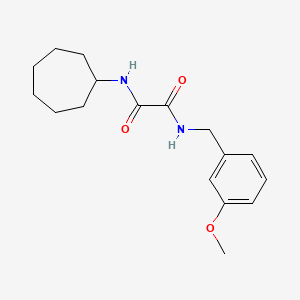![molecular formula C19H15N5O3 B4390624 methyl 6-benzoyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4390624.png)
methyl 6-benzoyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate
Overview
Description
Methyl 6-benzoyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C19H15N5O3 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.11748936 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Profiling and Cytotoxicity Studies
Research on copper(II) complexes with similar tetrazolo[1,5-a]pyrimidine derivatives has shown significant applications in DNA profiling. These complexes exhibit groove mode binding with calf thymus DNA, demonstrated through molecular docking studies. Additionally, they have been studied for their cytotoxicity on cancerous cell lines, showing potential in cancer research (Haleel et al., 2019).
Antimicrobial Activity
Compounds structurally related to methyl 6-benzoyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate have been synthesized and tested for antimicrobial activity. These compounds have shown promise in combating microbial infections, indicating their potential use in developing new antimicrobial agents (Gein et al., 2009).
Molecular Structure Analysis
Studies have also been conducted on the molecular and crystalline structures of these compounds. Understanding their structural properties is crucial for applications in medicinal chemistry and drug design (Denislamova et al., 2011).
Analgesic Activity
Derivatives of tetrazolo[1,5-a]pyrimidine, similar to the compound , have been synthesized and tested for their analgesic properties. These studies are significant for the development of new pain-relieving medications (Gein et al., 2021).
Eco-Friendly Synthesis Methods
Research has been conducted on the solvent-free synthesis of tetrazolo[1,5-a]pyrimidine derivatives, offering a more eco-friendly and efficient method for producing these compounds. This approach is important for sustainable chemistry practices (Yao et al., 2008).
Novel Bionanocomposite Catalysts
Studies have explored the use of novel cellulose-basedAg-loaded magnetic bionanostructures as catalysts for synthesizing tetrazolo[1,5-a]pyrimidine derivatives. This innovative approach highlights the intersection of nanotechnology and organic synthesis, offering potential advancements in catalysis and green chemistry (Maleki et al., 2017).
Regioselective Synthesis
Regioselective synthesis under solvent-free conditions for pyrazolo[1,5-a]pyrimidine derivatives, closely related to the compound , has been investigated. This research is important for developing specific and targeted synthetic routes in organic chemistry (Quiroga et al., 2008).
Library of Compounds with Tetrazolo[1,5-a]pyrimidine Core
The versatility of tetrazolo[1,5-a]pyrimidine in synthesizing a wide range of compounds has been explored through multicomponent one-pot protocols. This research is pivotal for expanding the chemical space and discovering new molecules with potential applications in various fields (Zeng & Cai, 2010).
Antibacterial Activity of Alkyl Derivatives
Alkyl derivatives of similar compounds have been synthesized and their antibacterial activity tested, contributing to the ongoing search for new antibacterial agents (Gein et al., 2020).
Properties
IUPAC Name |
methyl 6-benzoyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-27-18(26)15-14(17(25)13-10-6-3-7-11-13)16(12-8-4-2-5-9-12)24-19(20-15)21-22-23-24/h2-11,16H,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMDJVJJFIMHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate](/img/structure/B4390557.png)
![methyl 3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4390564.png)

![({1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4390576.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-cyanophenyl)acetamide](/img/structure/B4390589.png)
![(4-methylbenzyl)[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amine](/img/structure/B4390594.png)
![2-(4-bromophenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4390602.png)

![N-[2-(1-azepanylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B4390616.png)


![4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide](/img/structure/B4390669.png)
